2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]-
Description
2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is a dimeric thiazolidinedione (TZD) derivative characterized by two 2,4-thiazolidinedione cores linked via a 1,4-phenylene-bis-methylene group. Each thiazolidinedione moiety is substituted at the 5-position with a (2,4-dimethylphenyl)amino group. This structural complexity distinguishes it from classical TZDs, such as pioglitazone, rosiglitazone, and lobeglitazone, which are monomeric and feature distinct substituents (e.g., ethoxy-benzyl or pyrimidinyl groups) . TZDs are peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a mechanism central to their insulin-sensitizing effects in type 2 diabetes mellitus (T2DM) .
Properties
CAS No. |
1025087-76-6 |
|---|---|
Molecular Formula |
C30H30N4O4S2 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-3-[[4-[[5-(2,4-dimethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C30H30N4O4S2/c1-17-5-11-23(19(3)13-17)31-25-27(35)33(29(37)39-25)15-21-7-9-22(10-8-21)16-34-28(36)26(40-30(34)38)32-24-12-6-18(2)14-20(24)4/h5-14,25-26,31-32H,15-16H2,1-4H3 |
InChI Key |
IJMAUTHQMDIEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=C(C=C(C=C5)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,4-Thiazolidinedione Core
The foundational step in preparing the target compound involves synthesizing the 2,4-thiazolidinedione heterocycle. A well-established method entails the hydrolysis of 2-imino-thiazolidin-4-one (IV) using hydrochloric acid in ethanol under reflux conditions . The reaction proceeds via acid-catalyzed ring-opening followed by re-cyclization to yield 2,4-thiazolidinedione (V) with an 83% yield . Critical parameters include:
-
Reagents : 2N HCl (40 mL), ethanol (40 mL)
-
Conditions : Reflux at 80–85°C for 4–6 hours, monitored via TLC
-
Workup : Neutralization with saturated NaHCO₃, recrystallization from ethanol:water (40:60)
This method’s efficiency stems from the stability of the thiazolidinedione ring under acidic conditions, ensuring minimal side-product formation.
Alkylation at the 3-Position for Dimerization
Dimerization of two 5-(2,4-dimethylphenylamino)-2,4-thiazolidinedione units is achieved via alkylation with 1,4-bis(bromomethyl)benzene. This step connects the thiazolidinedione moieties through a phenylene bis(methylene) bridge at the 3-nitrogen positions.
-
Reagents : 1,4-Bis(bromomethyl)benzene (1.0 equiv), K₂CO₃ (4.0 equiv), DMF
-
Conditions : Stirring at 60–70°C for 24–36 hours
-
Workup : Filtration, washing with cold methanol, recrystallization from DMF:H₂O (70:30)
The use of DMF enhances solubility, while K₂CO₃ deprotonates the 3-nitrogen, enabling nucleophilic attack on the benzyl bromide. Steric hindrance from the 5-amino substituent necessitates prolonged reaction times to ensure complete dimerization.
Purification and Characterization
Final purification employs recrystallization and chromatographic techniques to isolate the target compound. Structural validation relies on spectroscopic methods:
-
¹H NMR : Peaks at δ 4.58–5.18 ppm (methylene protons), δ 6.80–7.95 ppm (aromatic protons), δ 11.60 ppm (NH)
-
¹³C NMR : Signals at δ 163–195 ppm (carbonyl carbons), δ 125–140 ppm (aromatic carbons)
-
IR : Bands at 3242 cm⁻¹ (N–H), 1658 cm⁻¹ (C=O), 1637 cm⁻¹ (C=N)
Optimization and Challenges
Key challenges include minimizing hydrolysis during bromination and enhancing dimerization efficiency. Modifications such as microwave-assisted synthesis or green solvents (e.g., PEG-400) may improve yields . Additionally, protecting the 5-amino group during alkylation could mitigate side reactions, though this adds steps to the workflow.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, with reactions conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid, sulfuric acid, or halogens, with reactions performed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Agents :
- Thiazolidinediones (TZDs), including derivatives of 2,4-thiazolidinedione, are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes. They work by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Studies have shown that modifications to the thiazolidinedione structure can enhance their efficacy and reduce side effects associated with traditional TZDs like rosiglitazone and pioglitazone .
-
Anticancer Activity :
- Research indicates that thiazolidinediones can induce apoptosis in various cancer cell lines. The compound in focus has shown promise in inhibiting tumor growth through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
- Specific case studies have demonstrated that thiazolidinedione derivatives can enhance the sensitivity of cancer cells to chemotherapeutic agents, suggesting potential use as adjuvant therapies .
- Anti-inflammatory Properties :
Agricultural Applications
- Pesticides and Herbicides :
- Certain thiazolidinedione derivatives have been explored for their potential use as agricultural chemicals. Their ability to inhibit specific enzymes involved in plant growth suggests they could serve as effective herbicides or fungicides .
- The environmental impact and efficacy of these compounds are areas of ongoing research.
Material Science Applications
- Polymer Development :
- The unique chemical structure of thiazolidinediones allows for their incorporation into polymer matrices. This can lead to the development of materials with enhanced thermal and mechanical properties.
- Case studies have shown that polymers derived from thiazolidinediones exhibit improved biocompatibility and could be used in biomedical applications such as drug delivery systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating gene expression related to glucose and lipid metabolism. By activating these receptors, the compound can influence various metabolic processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinediones
Key Observations :
- The target compound’s dimeric structure is unique among TZDs, which are typically monomeric. This may enable dual binding to PPARγ’s ligand-binding domain (LBD) or interactions with other nuclear receptors.
Mechanism of Action and PPARγ Binding Affinity
PPARγ Activation :
Classical TZDs like rosiglitazone bind PPARγ with high affinity (Kd ~40 nM), inducing conformational changes that recruit coactivators and drive adipogenic gene expression . Lobeglitazone’s co-crystal structure with PPARγ confirms direct interaction with the LBD .
Hypotheses for the Target Compound :
- Substituent Effects : The 2,4-dimethylphenyl groups could influence hydrophobic interactions within the LBD, possibly reducing metabolic oxidation compared to methoxy -containing TZDs .
Pharmacological Effects and Efficacy
Adipocyte Differentiation :
Pioglitazone enhances insulin/IGF-1-induced adipogenesis in 3T3-L1 cells by upregulating lipogenic enzymes (e.g., glucose-6-phosphate dehydrogenase) and GLUT-4 transporters . Rosiglitazone similarly promotes adipocyte differentiation in C3H10T1/2 stem cells via PPARγ .
Target Compound’s Potential:
- Structural analogs suggest the dimeric TZD might amplify PPARγ-driven differentiation, but the bulky substituents could slow cellular uptake or alter tissue distribution.
Pharmacokinetic Properties
Table 2: Comparative Pharmacokinetics (Theoretical)
Key Considerations :
Clinical and Research Implications
Enhanced PPARγ Selectivity : Reduced cross-reactivity with PPARα/δ, minimizing off-target effects.
Improved Metabolic Stability : Resistance to glucuronidation due to steric hindrance from dimethyl groups .
Biological Activity
2,4-Thiazolidinedione derivatives, particularly those with modifications such as 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]-] , have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are primarily recognized for their role as antidiabetic agents and their potential in treating various other conditions through mechanisms such as enzyme inhibition and receptor modulation.
Chemical Structure and Synthesis
The compound belongs to the thiazolidinedione (TZD) family, characterized by a five-membered heterocyclic ring containing sulfur. The synthesis of TZD derivatives often involves the reaction of thiazolidinedione with various aldehydes or other electrophiles under specific conditions to yield structurally diverse compounds with enhanced biological properties.
Synthesis Example
A typical synthesis route may involve:
- Reactants : 2,4-Thiazolidinedione and an appropriate aromatic aldehyde.
- Conditions : Solvent-free reactions at elevated temperatures.
- Yield : The products are often crystallized from ethanol or other solvents.
Antidiabetic Properties
TZDs are primarily known for their action as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound under study has shown promising results in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models.
Aldose Reductase Inhibition
Recent studies have highlighted the potential of TZDs as aldose reductase inhibitors (ARIs). This is particularly relevant in the context of diabetic complications where elevated levels of sorbitol can lead to tissue damage. For instance, one study reported that certain TZD derivatives exhibited uncompetitive inhibition of AR with values as low as 0.445 µM, indicating strong inhibitory potential against this enzyme .
Case Studies and Research Findings
Several investigations have been conducted to evaluate the biological activity of TZD derivatives:
- Study on Cytotoxicity and AR Inhibition :
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity :
Data Tables
Q & A
Basic Question: What synthetic methodologies are most effective for preparing bis-thiazolidinedione derivatives with aromatic linkers?
Answer:
The synthesis typically involves Knoevenagel condensation between aromatic aldehydes and thiazolidinedione derivatives. For example, highlights the use of tungstic acid (15 mol%) as a catalyst under reflux conditions. Solvent selection is critical: ethanol or DMF with acetic acid (3:1 ratio) is often optimal for yield, while acetonitrile or benzene may fail to initiate the reaction even after prolonged stirring . Purification via recrystallization (e.g., DMF-acetic acid or ethanol mixtures) ensures product integrity. For bis-methylene-linked derivatives like the target compound, stepwise coupling of 2,4-dimethylphenylamine to the phenylene core prior to thiazolidinedione cyclization is recommended .
Basic Question: How should researchers characterize the structural and thermal properties of this compound?
Answer:
Key characterization steps include:
- Nuclear Magnetic Resonance (NMR):
- H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.5–5.2 ppm (methylene bridges), and δ 2.2–2.6 ppm (dimethyl groups) confirm substitution patterns .
- C NMR : Carbonyl carbons (C=O) appear at ~170–175 ppm, while aromatic carbons range from 110–150 ppm .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting Point : Decomposition near 160–250°C indicates thermal stability, but decomposition temperatures should be monitored via differential scanning calorimetry (DSC) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties critical for biological activity. For example:
- HOMO-LUMO gaps : Narrow gaps (~3–4 eV) correlate with redox activity, useful for targeting enzymes like PI3Kγ .
- Molecular docking : Simulate interactions with receptors (e.g., PI3Kγ’s ATP-binding pocket) to prioritize substituents. The 2,4-dimethylphenyl group may enhance hydrophobic interactions, while the thiazolidinedione core chelates catalytic metal ions .
- ADMET profiling : Use tools like SwissADME to predict solubility (LogP < 5) and metabolic stability .
Advanced Question: How to resolve contradictions in reported biological activity across studies?
Answer:
Contradictions often arise from variability in assay conditions or substituent effects . For example:
- PI3Kγ inhibition : reports IC₅₀ values < 1 µM for 5-benzodioxolyl derivatives, but methylene-linked analogs (e.g., target compound) may show reduced activity due to steric hindrance. Validate using standardized kinase assays (e.g., ADP-Glo™) with ATP concentrations fixed at 10 µM .
- Antimicrobial activity : Discrepancies in MIC values (e.g., 2–128 µg/mL) may reflect differences in bacterial strains or solvent carriers (DMSO vs. aqueous buffers). Include positive controls (e.g., ciprofloxacin) and solvent-only blanks .
Advanced Question: What strategies optimize regioselectivity in bis-functionalization of the phenylene core?
Answer:
Regioselectivity is controlled by directing groups and reaction stoichiometry :
- Mannich reactions : Use 2,4-dimethylphenylamine as a nucleophile in a 2:1 molar ratio with the phenylene dialdehyde precursor to ensure bis-substitution .
- Protection-deprotection : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl groups) during thiazolidinedione cyclization to prevent cross-linking .
- Microwave-assisted synthesis : Reduces side reactions (e.g., polymerization) by shortening reaction times (<30 minutes vs. 6 hours under reflux) .
Advanced Question: How to evaluate the compound’s stability under physiological conditions?
Answer:
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; thiazolidinediones are prone to hydrolysis at pH > 7 .
- Plasma stability : Incubate with human plasma (10% v/v) and quantify parent compound loss over 6 hours using LC-MS/MS. High protein binding (>90%) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
